molecular formula C14H13N3 B1300475 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 54970-98-8

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B1300475
CAS No.: 54970-98-8
M. Wt: 223.27 g/mol
InChI Key: CWUVBFCZNNSLPY-UHFFFAOYSA-N
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Description

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties

  • Compounds containing heteroatoms like nitrogen and their derivatives, including "3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline," are significant in organic chemistry for their unique properties and applications. These N-heterocycles, such as triazole, thiazole, pyridine, and imidazole, have been employed as recognition units for the synthesis of optical sensors and have a range of biological and medicinal applications due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021).

  • The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine and indazole, highlight their usefulness as versatile synthetic intermediates with biological importance. These compounds have shown potential in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating the heterocyclic N-oxide motif's significance in advanced chemistry and drug development investigations (Li et al., 2019).

Potential Applications

  • The diverse functionalities of pyrimidine and related compounds underscore their importance in developing optical sensors, highlighting their applicability in photo- and electroluminescence. Incorporating pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the broad potential applications of such compounds in electronic devices and luminescent elements (Lipunova et al., 2018).

  • The chemical fixation of CO2 with aniline derivatives, leading to the synthesis of functionalized azoles, represents an attractive protocol providing access to value-added chemicals from an economical, non-toxic, and environmentally friendly resource. This methodology encourages the synthesis of important natural and biologically active azole derivatives, showcasing the sustainable approach towards utilizing CO2 for the preparation of biologically significant compounds (Vessally et al., 2017).

Future Directions

Imidazo[1,2-a]pyridines, including “3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline”, have attracted significant interest due to their promising and diverse bioactivity . Therefore, future research may focus on further exploring the potential applications of these compounds in medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it can modulate the activity of GABA A receptors, influencing neurotransmission . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer and neurological disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation . Furthermore, it can alter cell signaling pathways, such as the PI3K/Akt pathway, leading to changes in gene expression and cellular metabolism . These effects underscore its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with CDKs prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions are pivotal in understanding its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard conditions, but its activity can degrade over prolonged exposure to light and air . Long-term studies have shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis . These findings are essential for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these pathways is vital for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . These distribution patterns are essential for understanding its pharmacodynamics and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . These localization patterns are crucial for understanding its mechanism of action and therapeutic potential.

Properties

IUPAC Name

3-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUVBFCZNNSLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234838
Record name 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54970-98-8
Record name 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54970-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.